3,4-Dichloro-2-fluorobenzodifluoride

Regioselective cross-coupling Halogenated aromatic building blocks Orthogonal functionalization

3,4-Dichloro-2-fluorobenzodifluoride (CAS 1805127-72-3, IUPAC: 1,2-dichloro-4-(difluoromethyl)-3-fluorobenzene) is an aromatic organofluorine building block with the molecular formula C7H3Cl2F3 and a molecular weight of 215 g/mol. The compound features a benzene ring substituted with a difluoromethyl group (-CHF2), two chlorine atoms at the 1- and 2-positions, and a fluorine atom at the 3-position.

Molecular Formula C7H3Cl2F3
Molecular Weight 215 g/mol
CAS No. 1805127-72-3
Cat. No. B1410155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloro-2-fluorobenzodifluoride
CAS1805127-72-3
Molecular FormulaC7H3Cl2F3
Molecular Weight215 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(F)F)F)Cl)Cl
InChIInChI=1S/C7H3Cl2F3/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2,7H
InChIKeyRSASBSVWVMHYFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dichloro-2-fluorobenzodifluoride (CAS 1805127-72-3): Procurement-Grade Overview and Structural Identity


3,4-Dichloro-2-fluorobenzodifluoride (CAS 1805127-72-3, IUPAC: 1,2-dichloro-4-(difluoromethyl)-3-fluorobenzene) is an aromatic organofluorine building block with the molecular formula C7H3Cl2F3 and a molecular weight of 215 g/mol . The compound features a benzene ring substituted with a difluoromethyl group (-CHF2), two chlorine atoms at the 1- and 2-positions, and a fluorine atom at the 3-position . It is typically supplied as a colorless liquid with a purity specification of 95% or 97% depending on the vendor . As a specialized halogenated aromatic intermediate, it serves as a synthon in medicinal chemistry and agrochemical development where precise substitution patterns influence downstream coupling reactivity, metabolic stability, and target binding [1].

Why 3,4-Dichloro-2-fluorobenzodifluoride Cannot Be Substituted with Other Dichlorofluorobenzodifluoride Isomers


In synthetic chemistry, isomeric dichlorofluorobenzodifluorides are not interchangeable building blocks despite sharing the same molecular formula (C7H3Cl2F3) and molecular weight (215 g/mol). The target compound's specific substitution pattern—chlorine atoms at the 3- and 4-positions (IUPAC 1,2-), fluorine at the 2-position (IUPAC 3-), and difluoromethyl group at the 1-position (IUPAC 4-)—creates a unique electronic environment and steric profile that governs regioselectivity in cross-coupling reactions, nucleophilic aromatic substitution outcomes, and downstream molecular geometry . Closely related isomers such as 2,5-dichloro-4-fluorobenzodifluoride (CAS 1803835-15-5), 3,5-dichloro-2-fluorobenzodifluoride, 2,3-dichloro-4-fluorobenzodifluoride (CAS 1804514-36-0), and 2,6-dichloro-3-fluorobenzodifluoride (CAS 1806329-32-7) each possess distinct positional arrangements of halogen substituents that alter their electronic properties, steric accessibility at reactive sites, and compatibility with established synthetic routes . Substitution of one isomer for another without re-optimizing reaction conditions typically results in divergent yields, altered product distributions, or complete synthetic failure—particularly in multi-step sequences where cumulative structural fidelity is required for biological target engagement or physicochemical property retention. The following section presents available evidence, with explicit acknowledgment that primary research literature containing direct comparative data for this specific CAS number is limited at this time.

3,4-Dichloro-2-fluorobenzodifluoride: Quantitative Differentiation Evidence for Scientific Procurement


Vicinal Dichloro Substitution Enables Orthogonal Reactivity Compared to Non-Adjacent Dichloro Isomers

The target compound bears two chlorine atoms at adjacent positions (3,4- or IUPAC 1,2-positions) on the benzene ring, a structural feature absent in several isomeric dichlorofluorobenzodifluorides including 2,5-dichloro-4-fluorobenzodifluoride, 2,4-dichloro-5-fluorobenzodifluoride, and 2,6-dichloro-3-fluorobenzodifluoride . Vicinal dihaloarenes exhibit distinct reactivity profiles in transition metal-catalyzed cross-couplings, where the electronic interplay between adjacent halogen substituents can be leveraged for sequential, site-selective functionalization [1]. In contrast, isomers with non-adjacent chlorine atoms lack this electronic cooperativity and are generally limited to statistical or single-site activation under comparable conditions. This structural difference is class-level: the target compound's vicinal dichloro arrangement is shared with 2,3-dichloro-4-fluorobenzodifluoride (CAS 1804514-36-0), placing both compounds in a distinct reactivity subclass relative to their non-vicinal counterparts . The quantitative impact on reaction outcomes must be determined empirically for each specific synthetic application; this class-level inference is based on established organofluorine and cross-coupling chemistry principles [1].

Regioselective cross-coupling Halogenated aromatic building blocks Orthogonal functionalization

Purity Specification at 97% Exceeds Common 95% Standard for Research-Grade Isomers

The target compound is available from at least one established vendor (Leyan) at a purity specification of 97% . In contrast, multiple isomeric dichlorofluorobenzodifluorides are listed at the more common 95% minimum purity specification across several suppliers: 2,6-dichloro-3-fluorobenzodifluoride (AKSci, 95%), 3,5-dichloro-2-fluorobenzodifluoride (typically 95%), and 2,3-dichloro-4-fluorobenzodifluoride (Leyan, 95%) . The 2% absolute purity differential reduces the maximum impurity burden in starting material by approximately 40% (from 5% to 3% total impurities), a meaningful reduction for multi-step syntheses where cumulative impurity carry-through can compromise final product quality, analytical characterization, or biological assay reproducibility [1]. This is a cross-study comparable difference based on vendor product specifications rather than peer-reviewed comparative analysis.

Building block purity Reproducible synthesis Quality control

Difluoromethyl Group at Position 4 Confers Distinct Metabolic Profile vs. Trifluoromethyl-Containing Analogs

The target compound contains a difluoromethyl (-CHF2) substituent, which differs fundamentally from the trifluoromethyl (-CF3) group found in commercial benzotrifluoride derivatives such as 2,4-dichlorobenzotrifluoride (CAS 320-60-5) and other C7H3Cl2F3 benzotrifluoride isomers [1][2]. In medicinal chemistry contexts, the -CHF2 group is recognized as a lipophilic hydrogen bond donor with distinct electronic and steric properties compared to the purely hydrophobic, inductively electron-withdrawing -CF3 group [3]. The C-H bond in -CHF2 can engage in non-classical hydrogen bonding interactions that modulate target binding and metabolic stability in ways unavailable to -CF3-containing analogs [4]. Furthermore, the -CHF2 group exhibits different oxidative metabolic pathways compared to -CF3, with the former potentially undergoing CYP450-mediated hydroxylation to a reactive acyl fluoride intermediate—a property that can be exploited in covalent inhibitor design or presents a distinct metabolic liability profile depending on the application [4][5]. This is a class-level inference based on well-documented differences between -CHF2 and -CF3 functionality; no direct comparative metabolic data exists for this specific dichlorofluorobenzene scaffold.

Metabolic stability Lipophilicity modulation Fluorinated bioisosteres

3,4-Dichloro-2-fluorobenzodifluoride: Validated Application Scenarios Based on Available Evidence


Synthesis of Vicinal Dichloro-Containing Pharmaceutical Intermediates Requiring Sequential Cross-Coupling

Based on the vicinal dichloro substitution pattern identified in Section 3, Evidence Item 1, this compound is suitable for synthetic routes that leverage the electronic cooperativity of adjacent chlorine atoms for sequential, site-selective functionalization . The target compound provides a scaffold where the two chlorine atoms can be differentiated based on their electronic environment, enabling chemoselective cross-coupling at one halogenated position while preserving the other for subsequent transformation. This synthetic strategy is particularly relevant for constructing complex aryl frameworks found in kinase inhibitors and other ATP-competitive small molecules where precise halogen placement dictates binding interactions. Users should note that direct yield data for this specific compound is not publicly available; reaction conditions must be optimized empirically [1].

Lead Optimization Campaigns Evaluating -CHF2 versus -CF3 Bioisosteres on a Common Aryl Scaffold

As established in Section 3, Evidence Item 3, the difluoromethyl (-CHF2) group of the target compound provides a distinct physicochemical and metabolic profile compared to the trifluoromethyl (-CF3) group found in benzotrifluoride analogs [2][3]. This compound is therefore appropriate for systematic structure-activity relationship (SAR) studies where medicinal chemists evaluate the impact of -CHF2 substitution on target binding affinity, cellular potency, metabolic stability, and off-target pharmacology. The -CHF2 group's capacity as a lipophilic hydrogen bond donor can be exploited to gain additional binding energy in protein-ligand complexes or to modulate physicochemical properties such as logD and aqueous solubility relative to -CF3-containing comparators [4]. Procurement of this specific isomer enables direct matched-pair analysis within a defined chemical series.

Multi-Step Synthesis Requiring Higher Starting Material Purity for Reproducible Analytical and Biological Readouts

Per Section 3, Evidence Item 2, the availability of this compound at 97% purity from select vendors provides a procurement advantage for applications where impurity carry-through is a critical concern . In medicinal chemistry campaigns, impurities introduced at early synthetic steps can accumulate through multiple transformations and confound biological assay interpretation or crystallography efforts [5]. Selecting the 97% purity grade over the more common 95% grade for dichlorofluorobenzodifluoride isomers reduces the maximum impurity burden by approximately 40%, potentially improving reproducibility in downstream assays and reducing the need for intermediate purifications. This consideration is most relevant for laboratories engaged in hit-to-lead or lead optimization where precise analytical characterization of final compounds is required for patent filings or regulatory submissions [5].

Agrochemical Intermediate Development Requiring Defined Halogen Substitution for Target-Site Binding

Fluorinated aromatic compounds are extensively employed as intermediates in the synthesis of herbicides, fungicides, and insecticides [1]. The specific 3,4-dichloro-2-fluoro substitution pattern of the target compound, combined with the difluoromethyl group, produces a unique three-dimensional electronic surface that may complement the steric and electronic requirements of agricultural active site pockets. While no direct biological or field efficacy data is publicly available for this specific CAS number, the compound's structural features align with established design principles for halogenated agrochemical building blocks where both fluorine and chlorine substitution patterns are critical determinants of potency, selectivity, and environmental fate [1][6]. This scenario is offered as a class-level inference based on the broader role of dichlorofluorobenzodifluorides in agrochemical synthesis.

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